4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a methoxy group attached to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, using catalysts like rhodium complexes.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions, where the piperidine ring is treated with phenylethyl halides in the presence of a base.
Attachment of the Methoxy Group: The methoxy group is typically introduced through nucleophilic substitution reactions, where the piperidine derivative is reacted with methoxy-substituted pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to scale up the production while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Aminomethylphenyl)piperidin-1-yl-(5-phenethylpyridin-3-yl)methanone: Shares a similar piperidine and pyridine structure but differs in the substitution pattern.
N-(Piperidin-4-yl)benzamide: Contains a piperidine ring but is substituted with a benzamide group instead of a pyridine ring.
Uniqueness
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylethyl group, piperidine ring, and methoxy-substituted pyridine makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C19H24N2O |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-[[1-(1-phenylethyl)piperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C19H24N2O/c1-16(18-7-3-2-4-8-18)21-13-5-6-17(14-21)15-22-19-9-11-20-12-10-19/h2-4,7-12,16-17H,5-6,13-15H2,1H3 |
InChI-Schlüssel |
QTCZJRWRFVPTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)COC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.